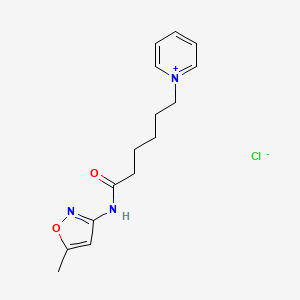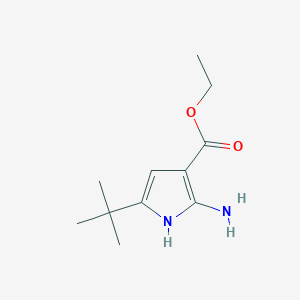
Ethyl 3-oxopyrazolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxopyrazolidine-1-carboxylate is a heterocyclic compound featuring a pyrazolidine ring with an oxo group at the third position and an ethyl ester at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-oxopyrazolidine-1-carboxylate can be synthesized through the reaction of hydrazine hydrate with α,β-unsaturated diesters or β-anilino-diesters. The reaction typically involves the formation of intermediate compounds, which subsequently undergo cyclization to form the desired pyrazolidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-oxopyrazolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form more complex derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-oxopyrazolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of ethyl 3-oxopyrazolidine-1-carboxylate involves its interaction with specific molecular targets. The oxo group and the pyrazolidine ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets may vary depending on the specific application and the derivatives formed from this compound.
Comparación Con Compuestos Similares
Ethyl 3-oxopyrazolidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-oxopyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a pyrazolidine ring.
Ethyl 3-oxopyrazolidine-4-carboxylate: Similar structure but with the oxo group at the fourth position.
Ethyl 3-hydroxypyrazole-4-carboxylate: Similar structure but with a hydroxyl group instead of an oxo group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H10N2O3 |
|---|---|
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
ethyl 3-oxopyrazolidine-1-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-2-11-6(10)8-4-3-5(9)7-8/h2-4H2,1H3,(H,7,9) |
Clave InChI |
HEFVVDLVKXUHLL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane](/img/structure/B12870444.png)
![3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12870450.png)




![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isopropyl-4,5-dihydrooxazole)](/img/structure/B12870494.png)
![5-Amino-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B12870500.png)
![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
![3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870513.png)

![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
